molecular formula C11H13NO2 B14658817 Acetamide, N-(2-acetylphenyl)-N-methyl- CAS No. 39581-33-4

Acetamide, N-(2-acetylphenyl)-N-methyl-

Cat. No.: B14658817
CAS No.: 39581-33-4
M. Wt: 191.23 g/mol
InChI Key: CNSBUNYGZWBWBP-UHFFFAOYSA-N
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Description

Acetamide, N-(2-acetylphenyl)-N-methyl- is a substituted acetamide featuring a methyl group and a 2-acetylphenyl moiety attached to the nitrogen atom.

Properties

CAS No.

39581-33-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-acetylphenyl)-N-methylacetamide

InChI

InChI=1S/C11H13NO2/c1-8(13)10-6-4-5-7-11(10)12(3)9(2)14/h4-7H,1-3H3

InChI Key

CNSBUNYGZWBWBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-acetylphenyl)-N-methyl- typically involves the reaction of 2-acetylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Acetamide, N-(2-acetylphenyl)-N-methyl-.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-acetylphenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(2-acetylphenyl)-N-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-acetylphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-Methyl-N-(2-methylphenyl)acetamide

  • Structure : Differs by replacing the acetyl group with a methyl substituent on the phenyl ring.
  • Key Differences :
    • The 2-methyl group is electron-donating, reducing the ring's electrophilicity compared to the acetylated analog.
    • Conformational studies (e.g., in ) suggest that substituents like methyl or chloro on the phenyl ring influence hydrogen-bonding patterns and molecular packing .

N-(2-Hydroxyphenyl)-N-methylacetamide

  • Structure : Features a hydroxyl group instead of acetyl on the phenyl ring.
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding capacity and acidity, contrasting with the ketone’s electron-withdrawing nature.
    • Safety data () highlight distinct handling precautions for hydroxylated derivatives, which may exhibit higher reactivity .

N-(2-Chlorophenyl)acetamide Derivatives

  • Structure : Chlorine substituents instead of acetyl.
  • Conformational analysis () shows that chloro substituents adopt syn periplanar orientations with the amide N–H, influencing crystal packing and intermolecular interactions .
  • Activity Trends : Chlorinated acetamides are explored for enzyme inhibition (e.g., SARS-CoV-2 main protease in ), where electronic effects enhance target binding .

N-Methylated Acetamides with Bulky Substituents

  • Examples : Compounds like 2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-N-(4-methoxyphenyl)acetamide () and N-(4-(piperazinylsulfonyl)phenyl)acetamide ().
  • Pharmacological data () show such derivatives exhibit potent anticancer activity (IC50 values in nanomolar ranges), unlike simpler acetylphenyl analogs .

Electronic and Steric Effects

  • Acetyl Group Impact : The 2-acetylphenyl group in the target compound likely enhances electron withdrawal, stabilizing the amide resonance structure and altering binding to biological targets (e.g., enzymes or receptors). This contrasts with methyl or chloro groups, which offer weaker electronic modulation .
  • However, it may improve metabolic stability by blocking oxidative dealkylation pathways .

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